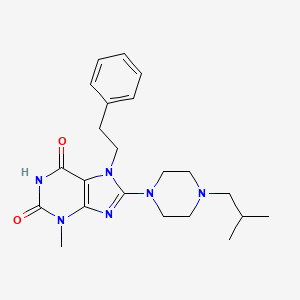

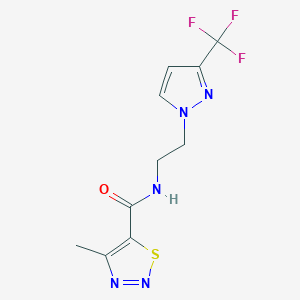

4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide" is a chemical entity that appears to be related to various research efforts in the development of novel heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyrazole, thiadiazole, and carboxamide are recurrent themes in the synthesis of compounds with antifungal, nematocidal, and inhibitory activities against certain enzymes .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different starting materials such as ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, or ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with various amines or reagents to introduce the desired functional groups . For example, the synthesis of pyrazole carboxamide derivatives often starts with the formation of an intermediate pyrazole carboxylic acid, which is then reacted with amines in the presence of a catalyst such as TBTU and a base like diisopropyl ethylamine .

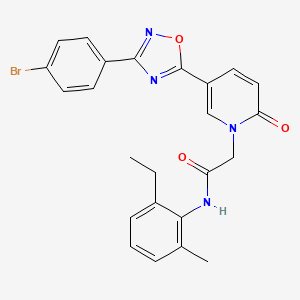

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a pyrazole ring, which is known for its biological relevance, and a trifluoromethyl group, which can enhance the biological activity and metabolic stability of the compound . The presence of a thiadiazole ring, as seen in related compounds, is also significant as it can contribute to the compound's binding affinity to various biological targets .

Chemical Reactions Analysis

Compounds with pyrazole and thiadiazole moieties can undergo various chemical reactions. For instance, the reaction of thiadiazole derivatives with bases can lead to ring opening or the formation of thioamides . Additionally, the carboxamide group can participate in hydrogen bonding, which is crucial for the interaction with biological targets, as seen in the docking studies of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by the presence of the trifluoromethyl group and the heterocyclic structures. The trifluoromethyl group is highly electronegative, which can affect the compound's lipophilicity and electronic distribution . The heterocyclic rings, such as pyrazole and thiadiazole, contribute to the compound's ability to interact with various enzymes and receptors due to their ring size, electron density, and potential for hydrogen bonding .

properties

IUPAC Name |

4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N5OS/c1-6-8(20-17-15-6)9(19)14-3-5-18-4-2-7(16-18)10(11,12)13/h2,4H,3,5H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWUVHVBAABAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)

![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)

![4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3019497.png)